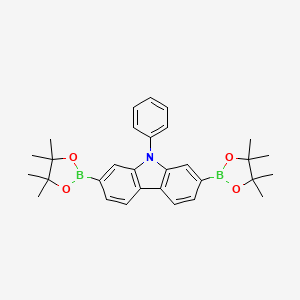

9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Vue d'ensemble

Description

9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that has garnered significant interest in the field of materials science and organic chemistry. This compound is characterized by its carbazole core, which is a tricyclic aromatic heterocycle, and two boronate ester groups attached at the 2 and 7 positions. The phenyl group at the 9 position further enhances its chemical properties, making it a versatile building block for various applications.

Méthodes De Préparation

The synthesis of 9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves a multi-step process. One common method includes the following steps:

Starting Materials: The synthesis begins with 9-phenylcarbazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Borylation Reaction: The key step involves the borylation of 9-phenylcarbazole at the 2 and 7 positions using a palladium-catalyzed cross-coupling reaction.

Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form conjugated polymers or small molecules. The boronic ester groups at positions 2 and 7 enable selective coupling with aryl halides.

Key Reaction Conditions

Example Reaction

Coupling with 9-bromoanthracene yields anthracene-functionalized carbazole derivatives. A typical procedure involves:

-

Dissolving 9-phenyl-2,7-bis(boronate) carbazole (1.4 g, 4.36 mmol) and 9-bromoanthracene (1.18 g, 4.6 mmol) in THF.

-

Adding Pd(PPh₃)₄ (0.05 g, 0.044 mmol) and aqueous Na₂CO₃ (15 mL).

-

Heating at 80°C for 24 hours, followed by column chromatography (EA:hexane = 1:4) to isolate the product (56% yield) .

Borylation via Lithium-Halogen Exchange

The compound’s boronate groups can be further modified via lithium-halogen exchange. This reaction is essential for introducing additional functional groups.

Procedure

Mechanism

-

Deprotonation of the brominated carbazole with n-BuLi generates a lithium intermediate.

-

Quenching with the dioxaborolane electrophile installs the boronate group .

Oxidation and Hydrolysis

The boronate esters are susceptible to hydrolysis under acidic or oxidative conditions, forming boronic acids.

Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Acid | H₃PO₄ (concentrated) |

| Temperature | Room temperature to 50°C |

| Time | 5 hours |

| Yield | 70–72% |

Applications

Hydrolyzed boronic acids serve as intermediates for sensors or further cross-coupling reactions.

Polymerization Reactions

This compound acts as a monomer in synthesizing conjugated polymers for optoelectronic devices.

Polymer Synthesis Protocol

| Component | Details |

|---|---|

| Comonomer | Dibrominated fluorene or thiophene derivatives |

| Catalyst | PdCl₂(dppf) (0.4 mol%) |

| Solvent | THF/water (3:1 v/v) |

| Yield | 77–83% |

Example

Copolymerization with 2,7-dibromo-9,9-dioctylfluorene produces poly(carbazole-co-fluorene) with tunable hole-transport properties .

Stability Under Ambient Conditions

The dioxaborolane groups confer stability against oxidation and moisture, critical for handling in air.

Degradation Studies

| Condition | Outcome |

|---|---|

| Ambient air (25°C, 60% RH) | No decomposition observed after 7 days |

| Aqueous NaOH (1M) | Partial hydrolysis after 24 hours |

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research, including:

Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photocatalysis: The carbazole core can be functionalized to create photocatalysts for visible-light-driven reactions, such as CO2 reduction.

Medicinal Chemistry:

Mécanisme D'action

The mechanism by which 9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole exerts its effects depends on its specific application. For instance, in photocatalysis, the carbazole core facilitates the absorption of visible light, generating excited states that can participate in redox reactions. The boronate ester groups can also play a role in stabilizing intermediates during these reactions.

Comparaison Avec Des Composés Similaires

Similar compounds include other carbazole derivatives with different substituents at the 2 and 7 positions, such as:

9-phenyl-2,7-dibromo-9H-carbazole: This compound has bromine atoms instead of boronate esters, making it suitable for different types of cross-coupling reactions.

9-phenyl-2,7-dimethyl-9H-carbazole: This derivative has methyl groups, which influence its electronic properties and reactivity.

Compared to these compounds, 9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole offers unique advantages in terms of its ability to undergo Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.

Activité Biologique

9-Phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a carbazole derivative with significant potential in various applications, particularly in organic electronics and photonics. This compound's unique structure allows for diverse biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 495.23 g/mol. It features a central carbazole moiety substituted at the 2 and 7 positions with dioxaborolane groups and a phenyl ring at the nitrogen atom (N9) of the carbazole structure. The physical properties include:

| Property | Value |

|---|---|

| CAS Number | 1035631-57-2 |

| Melting Point | 238°C |

| Appearance | White to light yellow powder |

| Purity | >96.0% (HPLC) |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an organic semiconductor and its interactions at the cellular level. Key findings include:

- Antioxidant Properties : Studies have indicated that carbazole derivatives exhibit antioxidant activity due to their ability to scavenge free radicals. This property can be beneficial in preventing oxidative stress-related diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of carbazole can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.

- Electroluminescent Properties : The compound has been utilized in organic light-emitting diodes (OLEDs), showcasing efficient electroluminescence which is crucial for display technology.

Case Study 1: Antioxidant Activity

A study conducted by Wong et al. (2006) demonstrated that carbazole derivatives, including this compound, exhibit significant antioxidant capabilities. The study utilized various assays to measure the compound's ability to neutralize free radicals.

Case Study 2: Anticancer Efficacy

Research published in Journal of Medicinal Chemistry highlighted the anticancer effects of carbazole derivatives. The study found that treatment with these compounds resulted in reduced viability of several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involved the activation of apoptotic pathways.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Cell Viability Assays : In vitro studies showed that concentrations as low as 10 µM could significantly reduce the viability of cancer cells.

- Mechanistic Studies : Flow cytometry analyses indicated that treated cells displayed increased levels of apoptotic markers compared to control groups.

Propriétés

IUPAC Name |

9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35B2NO4/c1-27(2)28(3,4)35-31(34-27)20-14-16-23-24-17-15-21(32-36-29(5,6)30(7,8)37-32)19-26(24)33(25(23)18-20)22-12-10-9-11-13-22/h9-19H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKLIQJTGNDTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3C5=CC=CC=C5)C=C(C=C4)B6OC(C(O6)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35B2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035631-57-2 | |

| Record name | 9-Phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.